molecular formula C21H23N3O2 B11666957 (4Z)-4-[4-(diethylamino)benzylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione

(4Z)-4-[4-(diethylamino)benzylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione

Cat. No.: B11666957
M. Wt: 349.4 g/mol
InChI Key: BCJIEYZMVXAMKO-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)PYRAZOLIDINE-3,5-DIONE is a complex organic compound with a unique structure that includes a pyrazolidine-3,5-dione core and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)PYRAZOLIDINE-3,5-DIONE typically involves multiple steps. One common method includes the condensation of 4-(diethylamino)benzaldehyde with 1-(4-methylphenyl)pyrazolidine-3,5-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization.

Industrial Production Methods

For large-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)PYRAZOLIDINE-3,5-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

(4Z)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)PYRAZOLIDINE-3,5-DIONE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which (4Z)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)PYRAZOLIDINE-3,5-DIONE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substituents.

    Steviol glycoside: Glycosides responsible for the sweet taste of Stevia leaves.

    Ringer’s lactate solution: A mixture used for replacing fluids and electrolytes.

Uniqueness

(4Z)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)PYRAZOLIDINE-3,5-DIONE is unique due to its specific structure and the presence of both diethylamino and methylphenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

(4Z)-4-[[4-(diethylamino)phenyl]methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione

InChI

InChI=1S/C21H23N3O2/c1-4-23(5-2)17-12-8-16(9-13-17)14-19-20(25)22-24(21(19)26)18-10-6-15(3)7-11-18/h6-14H,4-5H2,1-3H3,(H,22,25)/b19-14-

InChI Key

BCJIEYZMVXAMKO-RGEXLXHISA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)C

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.